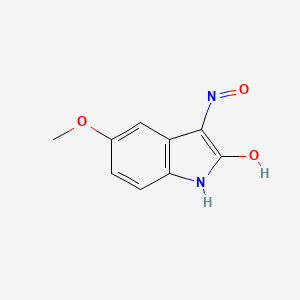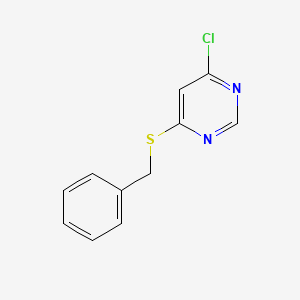
methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate, also known as MFP-2C, is a versatile chemical compound that has been studied in recent years for its potential applications in a variety of scientific research fields. MFP-2C is a chiral molecule composed of four atoms of carbon, two atoms of hydrogen, one atom of oxygen, and one atom of fluorine. It is a colorless solid with a molecular weight of 168.12 g/mol and a melting point of 147°C.
科学的研究の応用
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has been studied for its potential applications in a variety of scientific research fields. It has been used as a chiral auxiliary in asymmetric synthesis, as a catalyst in the synthesis of polymers, and as a building block in the synthesis of pharmaceuticals. Furthermore, it has been studied for its potential applications in asymmetric catalysis, organocatalysis, and organometallic catalysis.
作用機序
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis. In this process, the compound can act as a prochiral substrate, where it undergoes a reaction with the chiral catalyst to form a chiral product. The reaction is catalyzed by the formation of a covalent bond between the chiral catalyst and the prochiral substrate, resulting in the formation of a new chiral center.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential role in modulating the activity of enzymes involved in metabolic pathways. It has also been studied for its potential effects on the immune system and for its potential role in the regulation of cellular processes.
実験室実験の利点と制限
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has a number of advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. Additionally, it can be used as a chiral auxiliary in asymmetric synthesis, and it can be used as a building block for the synthesis of pharmaceuticals. However, it should be noted that this compound is a highly reactive compound, and therefore it should be handled with care in the laboratory.
将来の方向性
The potential applications of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate are still being explored, and there are a number of future directions that could be explored. For instance, further research could be conducted to explore its potential role in the regulation of metabolic pathways and cellular processes. Additionally, further research could be conducted to explore its potential role in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted to explore its potential role in asymmetric catalysis, organocatalysis, and organometallic catalysis.
合成法
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate can be synthesized in a variety of ways, but the most commonly used method is a process known as the “Mukaiyama-Michael reaction”. This reaction involves the use of a catalytic amount of a strong base, such as sodium hydride or potassium tert-butoxide, to react a ketone or an aldehyde with an α-fluoro-β-ketoester. The reaction proceeds through a series of steps, ultimately yielding this compound as the desired product.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylpyrrolidine", "ethyl 4-fluoro-2-oxo-1-pyrrolidinecarboxylate", "methyl iodide", "sodium hydride", "diethyl ether", "methanol", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl (2S,4S)-4-fluoro-2-oxopyrrolidine-1-carboxylate by reacting ethyl 4-fluoro-2-oxo-1-pyrrolidinecarboxylate with sodium hydride in diethyl ether.", "Step 2: Synthesis of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate by reacting ethyl (2S,4S)-4-fluoro-2-oxopyrrolidine-1-carboxylate with methyl iodide in methanol.", "Step 3: Purification of the product by washing with sodium bicarbonate and water." ] } | |
CAS番号 |
2227198-74-3 |
分子式 |
C7H12FNO2 |
分子量 |
161.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)

![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)


![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)